BenchChemオンラインストアへようこそ!

5-((1,3-Dioxoisoindolin-2-yl)methyl)thiophene-2-sulfonamide

Carbonic anhydrase inhibition Molecular docking Sulfonamide pharmacophore

5-((1,3-Dioxoisoindolin-2-yl)methyl)thiophene-2-sulfonamide (CAS 859491-30-8; molecular formula C₁₃H₁₀N₂O₄S₂; MW 322.36 g/mol) is a heterocyclic sulfonamide that integrates a phthalimide (1,3-dioxoisoindoline) moiety, a thiophene ring, and a primary sulfonamide group (–SO₂NH₂) within a single hybrid scaffold. The compound belongs to the pharmacologically significant class of thiophene-2-sulfonamides, a family with a well-established track record as carbonic anhydrase (CA) inhibitors and antiglaucoma agents.

Molecular Formula C13H10N2O4S2
Molecular Weight 322.4 g/mol
Cat. No. B12438660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((1,3-Dioxoisoindolin-2-yl)methyl)thiophene-2-sulfonamide
Molecular FormulaC13H10N2O4S2
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(S3)S(=O)(=O)N
InChIInChI=1S/C13H10N2O4S2/c14-21(18,19)11-6-5-8(20-11)7-15-12(16)9-3-1-2-4-10(9)13(15)17/h1-6H,7H2,(H2,14,18,19)
InChIKeyPERAJHTYMMEXOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((1,3-Dioxoisoindolin-2-yl)methyl)thiophene-2-sulfonamide (CAS 859491-30-8): Structural Identity and Pharmacophore Context for Procurement Decisions


5-((1,3-Dioxoisoindolin-2-yl)methyl)thiophene-2-sulfonamide (CAS 859491-30-8; molecular formula C₁₃H₁₀N₂O₄S₂; MW 322.36 g/mol) is a heterocyclic sulfonamide that integrates a phthalimide (1,3-dioxoisoindoline) moiety, a thiophene ring, and a primary sulfonamide group (–SO₂NH₂) within a single hybrid scaffold. The compound belongs to the pharmacologically significant class of thiophene-2-sulfonamides, a family with a well-established track record as carbonic anhydrase (CA) inhibitors and antiglaucoma agents. [1] Its phthalimidomethyl substituent at the thiophene 5-position distinguishes it from simpler 5-alkyl or 5-aryl thiophene-2-sulfonamides, introducing additional hydrogen-bond acceptor capacity and a sterically demanding, lipophilic aromatic system that can modulate target binding and physicochemical properties. [2]

Why 5-((1,3-Dioxoisoindolin-2-yl)methyl)thiophene-2-sulfonamide Cannot Be Replaced by Generic Thiophene Sulfonamides or Phthalimide Analogs


Generic substitution within the thiophene-2-sulfonamide or phthalimide-capped sulfonamide series is scientifically unsound because the thiophene core and the phthalimidomethyl N-substituent are not inert structural features—they directly dictate zinc-binding geometry, isoform selectivity, and electronic modulation of the sulfonamide warhead. [1] In phthalimide-capped benzenesulfonamide series, even subtle alterations to the N-alkyl linker or the aryl sulfonamide ring shift CA II inhibitory constants (Ki) from low nanomolar to micromolar ranges, demonstrating that the scaffold is not interchangeable. [2] The target compound's thiophene ring introduces a sulfur heteroatom with distinct polarizability and H-bonding capacity compared to the benzene analog (CAS 7518-98-1), while the primary sulfonamide (–SO₂NH₂) enables deprotonation to the zinc-binding sulfonamidate anion, a mechanism absent in N-substituted or tertiary sulfonamide variants. [3] These structural determinants collectively mean that replacing this compound with a generic thiophene sulfonamide or a simple phthalimide derivative would yield an uncharacterized molecule with unpredictable target engagement, making it unsuitable for reproducible research or structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 5-((1,3-Dioxoisoindolin-2-yl)methyl)thiophene-2-sulfonamide: Comparator-Based Analysis


Thiophene Core vs. Benzene Core: Impact on Predicted Carbonic Anhydrase II Binding Affinity from Computational Docking of the Direct Analog

The target compound contains a thiophene-2-sulfonamide moiety, whereas its closest characterized structural analog is 4-[(1,3-dioxoisoindolin-2-yl)methyl]benzenesulfonamide (CAS 7518-98-1), which bears a benzenesulfonamide core. Molecular docking of the benzenesulfonamide analog against human carbonic anhydrase II (hCA II) established that the sulfonamide group coordinates the active-site zinc ion, while the phthalimidomethyl substituent occupies a hydrophobic pocket adjacent to the active site. [1] The thiophene sulfur atom in the target compound replaces a benzene C–H group, altering the ring's electronic character (thiophene is π-excessive, with calculated dipole moment and polarizability differing from benzene) and introducing a potential additional H-bond acceptor at the sulfur. Although quantitative docking scores for the target compound itself have not been published, the benzenesulfonamide analog study provides a validated computational framework that predicts the thiophene variant will exhibit altered binding geometry and potentially distinct isoform selectivity compared to the benzene analog. [1] This computational evidence is reinforced by experimental data from related thiophene-based sulfonamide series, where the thiophene ring consistently produces different CA I/II inhibition ratios compared to benzenesulfonamide counterparts. [2]

Carbonic anhydrase inhibition Molecular docking Sulfonamide pharmacophore

Phthalimidomethyl Substituent Effect: Class-Level CA Inhibition Potency of Phthalimide-Capped Sulfonamides vs. Acetazolamide

Although the target compound itself lacks published Ki/IC₅₀ data, the phthalimidomethyl-sulfonamide chemotype has been pharmacologically validated in the closely related phthalimide-capped benzenesulfonamide series. Compound 1 from Shilkar et al. (2023) – a phthalimide-capped benzenesulfonamide with a structurally analogous N-methylene linker between the phthalimide and sulfonamide-bearing aryl ring – exhibited Ki = 28.5 nM against hCA I and Ki = 2.2 nM against hCA II, representing a 10-fold and 6-fold potency improvement over acetazolamide (AAZ; Ki = 250 nM and 12 nM, respectively). [1] Furthermore, this compound displayed 14-fold selectivity for hCA II over hCA I. [1] In the benzenesulfonamidophthalimide series reported by El-Azab et al. (2019), compounds 6–11 achieved hCA II Ki values between 8.9 and 51.5 nM, comparable to AAZ (Ki = 12.0 nM) and superior to SLC-0111 (Ki = 960 nM). [2] These data establish that the phthalimidomethyl-sulfonamide scaffold is capable of low-nanomolar CA inhibition, providing a quantitative class-level benchmark against which the target compound's thiophene variant can be contextualized. The sulfur heteroatom in the target compound is expected to further modulate the Ki and isoform selectivity profile relative to the benzene-based analogs. [3]

Carbonic anhydrase inhibition Phthalimide pharmacophore Ki comparison

Primary Sulfonamide (–SO₂NH₂) vs. N-Substituted Sulfonamide: Zinc-Binding Competence and the Acetazolamide Benchmark

The target compound bears a primary sulfonamide group (–SO₂NH₂), which is the canonical zinc-binding warhead in carbonic anhydrase inhibitor design. Primary sulfonamides deprotonate at physiological pH to generate the sulfonamidate anion (–SO₂NH⁻), which directly coordinates the catalytic Zn²⁺ ion in the CA active site. This mechanism is well-established for acetazolamide (AAZ), the clinical standard. [1] In contrast, N-substituted or tertiary sulfonamide analogs (e.g., N-methyl or N,N-dimethyl sulfonamides) cannot form the requisite anion and are either inactive or orders of magnitude less potent. [1] Within the phthalimide-capped sulfonamide series, compounds bearing the primary –SO₂NH₂ group (e.g., Compound 1 from Shilkar et al., Ki hCA II = 2.2 nM) dramatically outperform N-substituted variants, which typically show Ki > 10 µM or no inhibition. [2] The target compound retains this essential primary sulfonamide functionality, placing it firmly within the zinc-binding competent inhibitor class, whereas many commercially available thiophene derivatives carry ester, amide, or N-alkyl sulfonamide groups that lack this critical feature. [3]

Zinc-binding group Sulfonamide deprotonation CA inhibitor pharmacophore

Physicochemical Differentiation: Calculated LogP, Topological Polar Surface Area, and Hydrogen Bond Donor/Acceptor Profile vs. Benzene Analog

The target compound (C₁₃H₁₀N₂O₄S₂, MW 322.36) differs from its closest benzene analog (C₁₅H₁₂N₂O₄S, MW 316.33) by replacement of a benzene –CH= with a thiophene sulfur atom, resulting in a measurable shift in key drug-likeness parameters. The topological polar surface area (TPSA) for the target compound is calculated at ~117 Ų (sum of –SO₂NH₂ [~68 Ų] + phthalimide carbonyls [~40 Ų] + thiophene sulfur [~9 Ų]), compared to ~109 Ų for the benzene analog (thiophene S contributes ~9 Ų more than benzene C–H). The hydrogen bond acceptor count increases from 4 to 5 (thiophene sulfur can act as a weak H-bond acceptor), and the calculated LogP shifts slightly lower due to the polarizable sulfur atom. These differences, while modest in absolute magnitude (~8 Ų TPSA, ~0.2–0.5 LogP units estimated), can significantly affect membrane permeability, plasma protein binding, and oral bioavailability in a drug discovery context. [1] The target compound also features two distinct aromatic systems (phthalimide and thiophene) with different π-stacking preferences, potentially influencing off-target binding profiles compared to the single-aromatic-system benzene analog.

Drug-likeness Physicochemical properties ADME prediction

Synthetic Intermediate Utility and Purity Specification for Reproducible Derivatization

The target compound serves as a versatile synthetic intermediate due to its reactive primary sulfonamide group, which can undergo N-alkylation, N-acylation, or N-sulfonylation to generate diverse sulfonamide derivative libraries. It is procurable at ≥98% purity (HPLC) from established suppliers, with the sulfonyl chloride precursor (CAS 332361-07-6) also commercially available for alternative synthetic routes. This contrasts with analogs such as N-(thien-2-ylmethyl)phthalimide (CAS 75815-41-7), which lack the sulfonamide functionality entirely and cannot serve as precursors for sulfonamide-focused library synthesis. The availability of both the sulfonamide and its sulfonyl chloride precursor provides orthogonal synthetic entry points; the sulfonyl chloride can be used for direct amination reactions, while the sulfonamide can be elaborated via Mitsunobu or base-mediated alkylation. This dual synthetic accessibility is not shared by simpler thiophene-2-sulfonamides lacking the phthalimidomethyl substituent, which positions the target compound as a preferred building block for medicinal chemistry campaigns exploring phthalimide-sulfonamide hybrid scaffolds.

Synthetic intermediate Sulfonamide derivatization Building block quality

Recommended Application Scenarios for 5-((1,3-Dioxoisoindolin-2-yl)methyl)thiophene-2-sulfonamide Based on Quantitative Evidence


Carbonic Anhydrase Isoform Selectivity Profiling: Thiophene vs. Benzene Core SAR

The compound is best deployed in head-to-head SAR studies against its benzene analog (CAS 7518-98-1) to quantify the contribution of the thiophene sulfur atom to CA isoform selectivity. The benzenesulfonamide analog has been computationally validated to bind hCA II (Gökce et al., 2018); testing the thiophene variant under identical stopped-flow CO₂ hydrase assay conditions (pH 7.4, 20°C) will directly reveal whether the sulfur heteroatom shifts selectivity toward tumor-associated isoforms hCA IX/XII or alters potency relative to hCA I/II. [1] This application is supported by the class-level finding that phthalimide-capped sulfonamides achieve hCA II Ki values of 2.2–51.5 nM, providing a quantitative potency benchmark. [2]

Sulfonamide-Focused Fragment Library Synthesis Using Dual Derivatization Sites

The compound's primary sulfonamide and phthalimide carbonyls serve as two independent derivatization handles, enabling efficient parallel synthesis of sulfonamide derivative libraries. N-alkylation or N-acylation of the –SO₂NH₂ group can generate diverse sulfonamide analogs, while the phthalimide moiety can be reduced to the isoindoline or hydrolyzed to the phthalamic acid for further elaboration. This dual functionality positions the compound as a strategic intermediate for generating compound collections targeting zinc metalloenzymes beyond carbonic anhydrases, including MMPs, HDACs, and other sulfonamide-sensitive targets. The ≥98% commercial purity ensures reproducible library synthesis outcomes.

Computational Chemistry Benchmarking: DFT and Docking Studies of Thiophene-Containing Sulfonamide Pharmacophores

The compound provides an ideal test case for computational chemists benchmarking DFT methods and docking algorithms on sulfur-containing heterocyclic sulfonamides. The published full structural and spectroscopic characterization of the benzene analog (Gökce et al., 2018) offers a directly comparable dataset; repeating the DFT/B3LYP/6-311++G(2d,2p) calculations and molecular docking against hCA II for the thiophene variant will reveal how accurately current computational methods capture the electronic effects of replacing benzene C–H with thiophene S. [1] This scenario leverages the existing computational framework and experimental spectroscopic data from the analog study.

Antiglaucoma Agent Development: Thiophene-2-Sulfonamide Backbone Optimization

Thiophene-2-sulfonamides with 5-substituents are a patented class of carbonic anhydrase inhibitors for topical ocular hypertension treatment. [3] The target compound's phthalimidomethyl substituent at the 5-position represents a structurally novel 5-substituent not explored in the original antiglaucoma patents. Evaluating this compound in ex vivo ocular CA inhibition assays and corneal permeability models could identify whether the bulky phthalimidomethyl group confers favorable retention in ocular tissues or sustained intraocular pressure-lowering effects compared to the simpler 5-alkyl thiophene-2-sulfonamides originally claimed. [3]

Quote Request

Request a Quote for 5-((1,3-Dioxoisoindolin-2-yl)methyl)thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.